molecular formula C14H12O6S B1217978 Sulisobenzone CAS No. 4065-45-6

Sulisobenzone

Cat. No.: B1217978
CAS No.: 4065-45-6
M. Wt: 308.31 g/mol
InChI Key: CXVGEDCSTKKODG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sulisobenzone plays a crucial role in biochemical reactions by absorbing UV radiation and converting it into less harmful energy forms. This process involves the interaction of this compound with various biomolecules, including enzymes and proteins. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the body . Additionally, this compound can bind to proteins in the skin, forming complexes that enhance its UV-absorbing properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by protecting cells from UV-induced damage, which can lead to mutations and skin cancer. This compound affects cell signaling pathways by preventing the activation of pathways that lead to cell death and inflammation . It also impacts gene expression by regulating the expression of genes involved in the skin’s response to UV radiation . Furthermore, this compound affects cellular metabolism by reducing the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb UV radiation and convert it into heat, thereby preventing the radiation from penetrating deeper into the skin. This compound binds to UV photons, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it releases the absorbed energy as heat . This process prevents the UV radiation from causing damage to DNA and other cellular components. This compound also inhibits the activity of enzymes involved in the production of ROS, further protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to prolonged UV radiation . This degradation can reduce its effectiveness as a UV filter. Long-term studies have shown that this compound can have lasting protective effects on cellular function, reducing the risk of UV-induced skin damage and cancer . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively protects the skin from UV radiation without causing adverse effects . At high doses, this compound can cause toxicity and adverse effects such as skin irritation and allergic reactions . Studies in animal models have shown that there is a threshold dose above which the protective effects of this compound are outweighed by its toxic effects . Therefore, it is important to use this compound within the recommended dosage range to ensure its safety and effectiveness .

Metabolic Pathways

This compound is involved in several metabolic pathways in the body. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I reactions, this compound is hydroxylated by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions, making them more water-soluble and easier to excrete . This compound and its metabolites are primarily excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and reach deeper layers, where it exerts its protective effects . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it provides protection against UV radiation . The distribution of this compound within tissues is influenced by factors such as its solubility, molecular size, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it can effectively absorb UV radiation and protect cellular components . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulisobenzone can be synthesized through the sulfonation of 2-hydroxy-4-methoxybenzophenoneThe process typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The compound is separated and purified using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sulisobenzone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
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InChI

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVGEDCSTKKODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6628-37-1 (mono-hydrochloride salt)
Record name Sulisobenzone [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID2042436
Record name Sulisobenzone
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Molecular Weight

308.31 g/mol
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Physical Description

Light tan solid; [Merck Index]
Record name Sulisobenzone
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Solubility

In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.
Record name Sulisobenzone
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Mechanism of Action

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones., Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ..., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
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Color/Form

Light-tan powder

CAS No.

4065-45-6
Record name Benzophenone 4
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Melting Point

145 °C
Record name Sulisobenzone
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Synthesis routes and methods

Procedure details

11.4 g of 2-hydroxy-4-methoxybenzophenone were dissolved in 30 ml of dimethyl phthalate at 80° C., and 3.5 ml of chlorosulfonic acid were added dropwise at this temperature. Stirring was carried out for a further 4 hours at 80° C., the mixture was cooled to room temperature and 25 ml of ether were added to the solution. The precipitate was filtered off under suction, washed with ether and hexane and dried under reduced pressure at 30° C. 10 g of 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid of melting point 112°-114° C. were obtained (water content 7.7%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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